iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione
Overview
Description
iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Mechanism of Action
Target of Action
The iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is recognized as an important scaffold in medicinal chemistry . The well-defined targets for this compound include a variety of enzymes, such as focal adhesion kinase , activated Cdc42-associated tyrosine kinase 1 , dipeptidyl peptidase IV , and phosphodiesterase 5 . This scaffold has been successfully used for the design of ligands for μ-opioid and A1 adenosine receptors .
Biochemical Pathways
The this compound affects several biochemical pathways due to its interaction with various enzymes and receptors. For example, by targeting the focal adhesion kinase , it may influence cell adhesion and migration processes. By interacting with dipeptidyl peptidase IV , it could affect the regulation of insulin secretion, thereby playing a role in glucose homeostasis .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it influences. For instance, by interacting with μ-opioid receptors, it could potentially induce analgesic effects . Its interaction with A1 adenosine receptors might influence heart rate and rhythm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is the I2-mediated annulation, where 2-amino-1,3,5-triazines react with electron-rich or electron-poor ketones under iodine catalysis . Another approach involves a one-pot, multicomponent reaction using trialkyl orthoesters and 2-aminoimidazoles with cyanamide under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a][1,3,5]triazine oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione has a broad spectrum of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of diverse functionalized derivatives.
Medicine: It shows promise as an anti-cancer, anti-viral, and anti-diabetic agent.
Industry: The compound’s unique structure makes it valuable for the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a][1,3,5]triazines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Benzimidazole/1,3,5-triazine-2,4-diamine hybrids: These hybrids are investigated for their potential in treating Alzheimer’s disease.
Uniqueness
iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its diverse biological activities and potential as a drug scaffold. Its ability to undergo various chemical reactions and form multiple derivatives further enhances its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
1H-imidazo[1,5-a][1,3,5]triazine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-7-3-1-6-2-9(3)5(11)8-4/h1-2H,(H2,7,8,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWRPHVUNAUNTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2NC(=O)NC(=O)N2C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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